molecular formula C24H30FN3O3S B2637226 1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea CAS No. 686751-74-6

1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea

Cat. No.: B2637226
CAS No.: 686751-74-6
M. Wt: 459.58
InChI Key: OJEHGOLXONIZPP-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative featuring a complex structure with three distinct substituents:

  • 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl group: Incorporates a fluorinated indole moiety, a common pharmacophore in bioactive molecules targeting receptors or enzymes .
  • 2-Methoxyethyl group: Introduces a polar, flexible chain that may improve aqueous solubility compared to purely aromatic analogs .

Its molecular formula is C₂₅H₂₉FN₃O₄S (calculated based on structural analogs in and ), with a monoisotopic mass of approximately 486.18 g/mol. The compound’s design leverages modular substitutions to optimize physicochemical and biological properties, a strategy common in medicinal chemistry for kinase inhibitors or GPCR modulators .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3S/c1-16-19(20-14-18(25)6-7-21(20)27-16)9-11-28(24(32)26-10-12-29-2)15-17-5-8-22(30-3)23(13-17)31-4/h5-8,13-14,27H,9-12,15H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEHGOLXONIZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C=C3)OC)OC)C(=S)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Methyl Groups:

    Coupling with the Dimethoxyphenylmethyl Group: This step involves the coupling of the indole derivative with the dimethoxyphenylmethyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with an isothiocyanate to form the thiourea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. The following points summarize its applications in cancer research:

  • Mechanism of Action : Thioureas are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific structural components of this compound contribute to its activity against different cancer types.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines, with IC50 values indicating potent antiproliferative effects .
    • Another investigation reported that compounds with similar scaffolds showed enhanced activity against a panel of human cancer cell lines, suggesting the potential for broad-spectrum efficacy .
Cancer Type IC50 Value (µM) Reference
Leukemia (K-562)0.086
Breast Cancer (MCF7)0.080
Melanoma (SK-MEL-5)0.096

Neuroprotective Effects

The neuroprotective properties of thiourea derivatives have been explored, particularly concerning their ability to enhance neuronal repair and reduce neuroinflammation.

  • Mechanism of Action : These compounds may promote neurite outgrowth and protect neuronal cells from oxidative stress, which is crucial in conditions like spinal cord injuries and neurodegenerative diseases.
  • Case Studies :
    • Research has indicated that related compounds can significantly enhance neuronal survival rates in models of neurodegeneration, suggesting a promising avenue for therapeutic development .

Potential in Drug Development

The unique structure of this thiourea derivative positions it as a candidate for drug development targeting various diseases:

  • Targeting Enzymes : Thioureas have been shown to act as enzyme inhibitors, which can be beneficial in treating conditions where enzyme regulation is crucial.
  • Case Studies :
    • A study indicated that similar compounds exhibited inhibitory effects on specific kinases involved in cancer progression, highlighting their potential as targeted therapies .

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives with indole or substituted aromatic groups are widely explored for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dimethoxyphenylmethyl, 5-fluoro-2-methylindole, 2-methoxyethyl C₂₅H₂₉FN₃O₄S ~486.18 Balanced lipophilicity and polarity; potential CNS penetration .
3-(4-Fluorophenyl)-1-(2-furylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl, furylmethyl, 5-methoxy-2-methylindole C₂₄H₂₄FN₃O₂S 437.53 Reduced methoxy groups; furan may lower metabolic stability .
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-furylmethyl)-3-(4-methoxyphenyl)thiourea 4-Methoxyphenyl, furylmethyl, 5-fluoro-2-methylindole C₂₄H₂₄FN₃O₂S 437.53 Single methoxy on phenyl; furan vs. dimethoxy may alter target selectivity .
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)methyl]thiourea 3,4,5-Trimethoxyphenylmethyl, 2-methoxyphenyl, 5-fluoro-2-methylindole C₂₉H₃₁FN₃O₅S 561.64 Increased methoxy groups may enhance solubility but reduce membrane permeability .
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea Pyridin-4-ylmethyl, 2-methoxyphenyl, 5-fluoro-2-methylindole C₂₆H₂₅FN₄O₂S 476.57 Pyridine substitution introduces basicity, potentially improving water solubility .

Key Findings from Structural Comparisons:

Substitution Patterns and Solubility :

  • The 3,4-dimethoxyphenylmethyl group in the target compound offers moderate polarity compared to the 3,4,5-trimethoxyphenylmethyl analog, which may suffer from excessive hydrophilicity .
  • Replacement of aromatic groups with furylmethyl () reduces molecular weight but introduces heterocyclic instability under oxidative conditions .

Indole Modifications: The 5-fluoro-2-methylindole moiety is conserved across all analogs, suggesting its critical role in target binding (e.g., via halogen bonding or steric effects) .

Biological Implications :

  • Pyridin-4-ylmethyl substitution () introduces a basic nitrogen, which could enhance solubility at physiological pH but may limit blood-brain barrier penetration .
  • The 2-methoxyethyl group in the target compound provides a flexible, polar side chain absent in other analogs, possibly reducing aggregation in aqueous media .

Biological Activity

The compound 1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea represents a novel thiourea derivative that has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Thiourea moiety : Known for its ability to form hydrogen bonds, enhancing interactions with biological targets.
  • Dimethoxyphenyl group : Contributes to the lipophilicity and potential receptor binding.
  • Fluoroindole group : Imparts unique electronic properties that may enhance bioactivity.

Anticancer Activity

Research indicates that thiourea derivatives possess significant anticancer properties. A study evaluating various thiourea compounds demonstrated that those with specific substitutions exhibited IC50 values ranging from 3 to 14 µM against cancer cell lines, including pancreatic and breast cancer cells . The presence of the indole and methoxy groups in our compound may enhance its efficacy due to their known roles in modulating cancer-related pathways.

Antibacterial and Antifungal Activity

Thiourea derivatives have also shown promising antibacterial and antifungal activities. In vitro studies have reported that certain thiourea compounds exhibit effective inhibition against various bacterial strains, with some showing LD50 values as low as 67.9 ppm against Aedes aegypti larvae . This suggests potential applications in both therapeutic and agricultural settings.

Anti-inflammatory Effects

The anti-inflammatory properties of thiourea derivatives have been well-documented. Compounds similar to our target have been shown to inhibit NF-κB dependent transcription in human chondrosarcoma cells, indicating a potential mechanism for reducing inflammation . This is particularly relevant for conditions characterized by chronic inflammation.

Antioxidant Activity

Antioxidant activity is another notable feature of thiourea derivatives. A recent study highlighted a new thiourea derivative with strong antioxidant capabilities, measured using DPPH and ABTS assays, demonstrating significant radical scavenging activity . This property may contribute to the overall therapeutic profile of our compound.

Data Summary

Biological ActivityIC50/LD50 ValuesReferences
Anticancer3 - 14 µM
AntibacterialLD50 = 67.9 ppm
Anti-inflammatoryNot specified
AntioxidantIC50 = 52 µg/mL (ABTS)

Study on Anticancer Efficacy

A study conducted on a series of thiourea derivatives found that those with methoxy substitutions showed enhanced anticancer activity against various cell lines. The compound's structure allowed it to effectively inhibit tumor growth through modulation of angiogenesis and apoptosis pathways .

Study on Antimicrobial Properties

In another investigation, a group of thiourea derivatives was tested against common pathogens. The results indicated that certain compounds had superior antibacterial properties, suggesting that modifications in the chemical structure could lead to more potent antimicrobial agents .

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